molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4

Fmoc-N-Me-Arg(Pbf)-OH

Cat. No.: B567014
CAS No.: 913733-27-4
M. Wt: 662.79558
InChI Key: AXPMRTFXKPJFIB-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a methylated arginine residue, and a pentamethylbenzyl (Pbf) protecting group. This combination of functional groups makes it a valuable building block in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH typically involves the protection of the arginine side chain with the pentamethylbenzyl group, followed by the introduction of the Fmoc group to the amino terminus. The process generally includes the following steps:

    Protection of Arginine: The guanidino group of arginine is protected using the pentamethylbenzyl group under acidic conditions.

    Methylation: The amino group of arginine is methylated using methylating agents such as methyl iodide.

    Fmoc Protection: The Fmoc group is introduced to the amino terminus using Fmoc chloride in the presence of a base like diisopropylethylamine.

Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Side Chain Deprotection: Removal of the pentamethylbenzyl group using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling Reactions: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

    Side Chain Deprotection: TFA in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products:

    Fmoc Deprotection: N-Methyl-Arginine(Pentamethylbenzyl)-OH.

    Coupling Reactions: Peptides with N-Methyl-Arginine(Pentamethylbenzyl)-OH incorporated.

    Side Chain Deprotection: Peptides with N-Methyl-Arginine.

Scientific Research Applications

Chemistry: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). Its unique protecting groups facilitate the selective deprotection and coupling reactions required for peptide assembly.

Biology: In biological research, peptides containing N-Methyl-Arginine residues are studied for their role in protein-protein interactions and enzyme inhibition. The methylation of arginine can influence the binding affinity and specificity of peptides to their targets.

Medicine: Peptides synthesized using Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH are investigated for their therapeutic potential. These peptides can act as inhibitors of enzymes or receptors involved in various diseases, including cancer and cardiovascular disorders.

Industry: In the pharmaceutical industry, Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides for drug development and manufacturing.

Mechanism of Action

The mechanism of action of peptides containing N-Methyl-Arginine residues involves the interaction with specific molecular targets, such as enzymes or receptors. The methylation of the arginine residue can enhance the binding affinity and selectivity of the peptide to its target. This modification can also influence the peptide’s stability and resistance to proteolytic degradation.

Comparison with Similar Compounds

    Fmoc-Arginine(Pentamethylbenzyl)-OH: Similar structure but without the methylation of the arginine residue.

    Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: Similar structure but with different protecting groups.

Uniqueness: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is unique due to the combination of the Fmoc group, methylated arginine, and pentamethylbenzyl protecting group. This combination provides distinct advantages in peptide synthesis, including selective deprotection and enhanced stability.

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913733-27-4
Record name Fmoc-N-Me-Arg(Pbf)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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